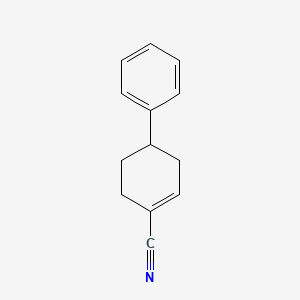

4-Phenylcyclohex-1-ene-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylcyclohexene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-6,13H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBFDKOZUQHGQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1C2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573806 | |

| Record name | 1,2,3,6-Tetrahydro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22748-63-6 | |

| Record name | 1,2,3,6-Tetrahydro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 4 Phenylcyclohex 1 Ene 1 Carbonitrile and Analogous Structures

Approaches to Cyclohexene (B86901) Ring Construction in Substituted Nitrile Frameworks

The formation of the cyclohexene ring in molecules like 4-Phenylcyclohex-1-ene-1-carbonitrile can be achieved through various powerful synthetic strategies. These methods include intramolecular cyclizations, pericyclic reactions, and base-catalyzed ring closures, each offering distinct advantages in terms of efficiency and substrate scope.

Intramolecular Cyclization and Ring-Closing Reactions

Intramolecular cyclization reactions are a cornerstone for the synthesis of cyclic compounds, offering an efficient means to construct ring systems from acyclic precursors. In the context of substituted cyclohexene nitriles, these reactions involve the formation of a carbon-carbon bond within a single molecule to close the ring.

One prominent method is Ring-Closing Metathesis (RCM) , a powerful and versatile tool in organic synthesis for the formation of unsaturated rings. wikipedia.orgacs.org RCM typically involves the reaction of a diene in the presence of a metal catalyst, often based on ruthenium or molybdenum, to form a cycloalkene and a small volatile byproduct like ethylene. wikipedia.orgyoutube.com This reaction is favored due to its high functional group tolerance and its ability to form a wide range of ring sizes, from common 5- to 7-membered rings to large macrocycles. wikipedia.orgdrughunter.com For the synthesis of a this compound precursor, a suitable acyclic diene bearing a nitrile group and a phenyl substituent would be required. The strategic placement of the two terminal alkenes in the precursor would dictate the formation of the desired six-membered ring upon metathesis.

Another approach involves intramolecular Friedel-Crafts-type reactions . For instance, a cascade Prins/Friedel-Crafts cyclization has been used to synthesize 4-aryltetralin-2-ols. This process involves the intramolecular Prins reaction of 2-(2-vinylphenyl)acetaldehydes to generate a benzyl carbenium ion, which is then trapped by an electron-rich aromatic compound. beilstein-journals.org A similar strategy could be envisioned for the synthesis of 4-phenylcyclohexene derivatives.

Furthermore, intramolecular conjugate addition reactions provide a pathway to substituted cyclohexanes. For example, the stereoselective intramolecular conjugate addition of a benzamide group to a cyclohexenone, promoted by a Lewis acid, has been used to synthesize conformationally constrained hydroxy-α-amino acids. nih.govunirioja.es This methodology highlights the potential for intramolecular additions to construct functionalized six-membered rings.

Pericyclic Reactions for Cyclohexene Formation (e.g., Diels-Alder Cycloadditions)

Pericyclic reactions, which proceed through a cyclic transition state, are exceptionally powerful for the construction of cyclic systems with high stereocontrol. libretexts.orglibretexts.org Among these, the Diels-Alder reaction stands out as a premier method for synthesizing six-membered rings. wikipedia.orgslideshare.net This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a cyclohexene derivative. wikipedia.orgnih.gov The reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product, making it invaluable for creating complex stereochemical architectures. slideshare.net

For the synthesis of this compound, a plausible Diels-Alder strategy would involve the reaction of a 1-phenyl-1,3-diene with acrylonitrile (a dienophile). The regioselectivity of the Diels-Alder reaction, which dictates the substitution pattern of the resulting cyclohexene, is a critical consideration. Generally, the reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. nih.gov The nitrile group in acrylonitrile is electron-withdrawing, making it a suitable dienophile for this transformation. The use of Lewis acid catalysts can enhance the rate and selectivity of Diels-Alder reactions, particularly in cases involving sterically hindered reactants. ucla.eduresearchgate.net

The versatility of the Diels-Alder reaction allows for the synthesis of highly substituted and complex cyclohexene systems, which are often challenging to prepare by other means. ucla.eduresearchgate.net

| Reaction Type | Reactants | Key Features |

| Diels-Alder Reaction | Conjugated Diene + Dienophile | [4+2] cycloaddition, forms a six-membered ring, highly stereospecific. wikipedia.orgslideshare.net |

| Hetero-Diels-Alder Reaction | Diene with a heteroatom or Dienophile with a heteroatom | Forms heterocyclic six-membered rings. wikipedia.org |

| Retro-Diels-Alder Reaction | Cyclohexene derivative | Reverse of the Diels-Alder reaction, often driven by high temperatures. wikipedia.org |

Base-Catalyzed Intramolecular Cyclization of α,β-Unsaturated Nitriles

Base-catalyzed intramolecular cyclization reactions of α,β-unsaturated nitriles offer another effective route to functionalized cyclohexene systems. These reactions often proceed through a Michael addition-type mechanism. For instance, a cascade inter-intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates in the presence of aqueous KOH and a phase transfer catalyst. beilstein-journals.orgnih.govresearchgate.net

In a similar vein, the synthesis of multisubstituted cyclohexanes can be achieved through the reaction of conjugated enynones with malononitrile in the presence of a strong base like lithium diisopropylamide (LDA). mdpi.com The mechanism likely involves the initial deprotonation of malononitrile to form a nucleophile, which then attacks the α,β-unsaturated system, followed by an intramolecular cyclization.

The use of a base to promote the cyclization of ketones with nitriles has also been demonstrated as a general and economical method for the synthesis of pyrimidines, showcasing the utility of base-mediated C-C and C-N bond formations involving nitrile functionalities. organic-chemistry.org While this specific example leads to a heterocyclic system, the underlying principle of base-catalyzed addition to a nitrile followed by cyclization could be adapted for the synthesis of carbocyclic rings like cyclohexene.

Stereoselective Synthesis of Related Cyclohexene Derivatives

Achieving control over the stereochemistry of newly formed chiral centers is a critical challenge in modern organic synthesis. For cyclohexene derivatives with multiple stereocenters, the development of stereoselective methods is essential.

Control of Diastereoselectivity and Enantioselectivity in Cyclohexene Formation

The control of both diastereoselectivity (the relative stereochemistry between multiple stereocenters) and enantioselectivity (the preferential formation of one of two enantiomers) is crucial for the synthesis of biologically active molecules. nih.govnih.gov

Diastereoselectivity in cyclohexene synthesis is often governed by the reaction mechanism and the steric and electronic properties of the reactants and catalysts. For example, in Diels-Alder reactions, the endo rule often dictates the diastereoselectivity, where the dienophile's substituents are oriented towards the diene's π-system in the transition state. wikipedia.org In other cyclization reactions, the formation of the thermodynamically more stable diastereomer is often favored. For instance, in the synthesis of highly substituted cyclohexanones via a cascade double Michael reaction, complete diastereoselectivity was observed in many cases, which can be rationalized by the relative stereochemistry of the substituents in the enolate intermediate. beilstein-journals.org

Enantioselectivity is typically achieved through the use of chiral catalysts or chiral auxiliaries. Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach. nih.govescholarship.org For example, catalytic asymmetric methods for the synthesis of enantioenriched cyclohexanes from 1,5-diols have been developed using chiral iridium(I) complexes. nih.gov Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of functionalized cyclohexanes. nih.gov A one-pot organocatalytic procedure involving a Michael-Michael-1,2-addition sequence has been shown to produce fully substituted cyclohexanes with five contiguous stereocenters in excellent yields and high stereoselectivities. nih.gov

| Stereocontrol | Methodology | Key Principle |

| Diastereoselectivity | Diels-Alder Reaction | Endo rule, steric and electronic effects. wikipedia.org |

| Cascade Michael Addition | Formation of the most stable intermediate. beilstein-journals.org | |

| Enantioselectivity | Asymmetric Catalysis | Use of chiral metal complexes (e.g., Iridium). nih.gov |

| Organocatalysis | Use of small chiral organic molecules as catalysts. nih.gov | |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. wikipedia.org |

Utilization of Chiral Auxiliaries and Catalytic Asymmetric Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This substrate-controlled approach has been widely used in asymmetric synthesis. For example, lactic acid esters have been employed as chiral auxiliaries in the TiCl4-catalyzed diastereoselective Diels-Alder reaction for the synthesis of optically active 3-cyclohexene-1-carboxylic acid. acs.org Another example is the use of trans-2-phenyl-1-cyclohexanol as a chiral auxiliary. wikipedia.orgorgsyn.org

Catalytic asymmetric methods offer a more elegant and efficient alternative to the use of stoichiometric chiral auxiliaries. nih.gov These methods rely on a chiral catalyst to create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer. A variety of catalytic systems have been developed for the enantioselective synthesis of cyclohexene derivatives. Asymmetric hydrogen borrowing catalysis mediated by a chiral iridium(I) complex has been successfully applied to the synthesis of enantioenriched cyclohexanes from 1,5-diols, achieving high levels of both diastereo- and enantioselectivity. nih.gov Furthermore, highly stereoselective one-pot procedures using chiral organocatalysts, such as amino-squaramides, have been developed for the asymmetric synthesis of functionalized cyclohexanes. nih.gov These methods can provide access to enantiomerically pure products in high yields and with excellent stereocontrol. nih.gov

Introduction and Functionalization of the Nitrile Moiety

The synthesis of nitriles, such as this compound, involves the introduction of the cyano group onto a pre-existing molecular scaffold. This functional group is a versatile building block in organic synthesis, convertible into amines, carboxylic acids, and other functionalities. researchgate.netsnnu.edu.cn Methodologies for the introduction of the nitrile moiety are diverse, ranging from classical cyanation reactions to more complex, multi-step pathways.

Cyanation reactions are a direct approach to forming carbon-carbon bonds and introducing the nitrile functional group. organic-chemistry.org These reactions can be broadly categorized based on the nature of the cyanide source and the type of catalyst employed.

Recent advancements have focused on the use of less toxic cyanide sources and the development of catalytic systems that are more efficient and selective. researchgate.net For instance, zinc cyanide (Zn(CN)₂) has been used as a cyanide source in nickel-catalyzed cyanations of alkyl halides. organic-chemistry.org Another approach involves the use of 1,4-dicyanobenzene as a cyanating agent in visible light-promoted, nickel-catalyzed reactions with aryl halides. organic-chemistry.org

Copper-catalyzed cyanations are also a prominent method. For example, CuI can be used in the cyanation of secondary alkyl halides. organic-chemistry.org The choice of catalyst and cyanide source is often dictated by the specific substrate and the desired reaction conditions.

| Cyanide Source | Catalyst System | Substrate Type | Key Features |

| Zn(CN)₂ | Nickel-based | Alkyl or Hetero(aryl) chlorides/bromides | Less toxic cyanide source, wide functional group tolerance. organic-chemistry.orgorganic-chemistry.org |

| 1,4-dicyanobenzene | Nickel-based with visible light | Aryl halides, Primary alkyl bromides/alcohols | Sustainable method, avoids highly toxic cyanide reagents. organic-chemistry.orgorganic-chemistry.org |

| NaCN | Palladium-based | Aromatic bromides | Efficient for aromatic systems, uses inexpensive promoters. organic-chemistry.org |

| Potassium ferrocyanide | Palladium-based | Aryl imidazolylsulfonates | Non-toxic cyanide source, mild reaction conditions. organic-chemistry.org |

| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | - | N-aryl-7-azaindoles | Electrophilic cyanation, highly regioselective. researchgate.net |

This table provides a summary of various cyanation reagents and their general applications.

In the context of this compound, a potential strategy would involve the cyanation of a suitable cyclohexene derivative bearing a leaving group at the 1-position. The choice of the specific cyanation method would depend on the nature of the starting material and the desired reaction efficiency.

The Strecker synthesis is a well-established method for preparing α-amino nitriles, which are versatile intermediates that can be hydrolyzed to form amino acids. organic-chemistry.org The reaction typically involves a one-pot, three-component reaction between an aldehyde or ketone, ammonia, and a cyanide source, such as hydrogen cyanide or an alkali metal cyanide. mdpi.comjk-sci.com

The mechanism of the Strecker synthesis proceeds in two main stages. masterorganicchemistry.com The first stage is the formation of an α-amino nitrile from an aldehyde or ketone. masterorganicchemistry.commasterorganicchemistry.com This begins with the formation of an imine from the carbonyl compound and ammonia. masterorganicchemistry.com The cyanide ion then acts as a nucleophile, attacking the imine to form the α-amino nitrile. organic-chemistry.orgmasterorganicchemistry.com The reaction is often promoted by mildly acidic conditions, which can be provided by ammonium chloride (NH₄Cl). masterorganicchemistry.com

The second stage of the Strecker synthesis, which is not directly relevant to the formation of the nitrile itself but highlights the utility of the product, is the hydrolysis of the nitrile to a carboxylic acid, yielding an amino acid. masterorganicchemistry.com

For the synthesis of a precursor to this compound, a substituted cyclohexanone could be envisioned as the starting carbonyl compound. The resulting α-amino nitrile could then potentially undergo further transformations, such as elimination of the amino group, to introduce the double bond and yield the final product. The Strecker reaction is a powerful tool for the synthesis of α-amino nitriles from a wide variety of carbonyl compounds. masterorganicchemistry.com

Incorporation of the Phenyl Substituent

The introduction of the phenyl group onto the cyclohexene ring is a critical step in the synthesis of this compound. This can be achieved through various synthetic strategies, including the use of organometallic reagents and transition metal-catalyzed coupling reactions.

Grignard reagents are powerful carbon-based nucleophiles that are widely used for the formation of carbon-carbon bonds. masterorganicchemistry.comlibretexts.org Phenylmagnesium bromide (PhMgBr) is a common Grignard reagent used to introduce a phenyl group. askfilo.com

In the context of synthesizing a 4-phenylcyclohexene derivative, a key starting material would be a cyclohexanone derivative. The addition of phenylmagnesium bromide to a cyclohexanone results in the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.comaskfilo.com For example, the reaction of phenylmagnesium bromide with 4-tert-butylcyclohexanone yields two isomeric tertiary alcohols. askfilo.com

To obtain the desired cyclohexene structure, the tertiary alcohol intermediate would need to undergo a dehydration reaction, typically under acidic conditions, to form the double bond. The position of the double bond would be influenced by the structure of the alcohol and the reaction conditions.

The Grignard reaction is a robust and versatile method for introducing aryl groups, but it requires anhydrous conditions due to the high reactivity and basicity of the Grignard reagent. libretexts.org The reaction is also incompatible with functional groups such as alcohols and carboxylic acids. masterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of carbon-carbon bonds. youtube.com Several named reactions, such as the Suzuki, Heck, Stille, and Sonogashira reactions, are commonly employed for the attachment of aryl groups. youtube.com

These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a palladium catalyst. youtube.com

Suzuki Coupling: This reaction couples an organoboron compound (e.g., a phenylboronic acid) with an organic halide or triflate.

Heck Reaction: This reaction couples an alkene with an aryl halide. In the context of the target molecule, this could involve coupling benzene (B151609) with a cyclohexene derivative.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. youtube.com

The general mechanism for these reactions involves a catalytic cycle with three main steps: oxidative addition, transmetalation (for Suzuki and Stille), and reductive elimination. youtube.com

| Coupling Reaction | Key Reactants | Catalyst | Key Features |

| Suzuki | Arylboronic acid + Aryl/Vinyl halide | Palladium | Mild conditions, commercially available reagents. |

| Heck | Alkene + Aryl halide | Palladium | Forms a new C-C bond at the alkene position. youtube.com |

| Stille | Organostannane + Aryl halide | Palladium | Tolerates a wide range of functional groups. youtube.com |

| Kumada | Grignard reagent + Aryl/Vinyl halide | Palladium or Nickel | Highly effective for C-C bond formation. youtube.com |

This table provides a comparison of different palladium-catalyzed coupling reactions for the introduction of a phenyl group.

These coupling reactions offer a powerful and versatile alternative to classical methods like the Grignard reaction for the introduction of a phenyl substituent onto a cyclohexene ring. The choice of a specific coupling reaction would depend on the availability of starting materials and the desired functional group tolerance.

Chemical Reactivity and Mechanistic Investigations of 4 Phenylcyclohex 1 Ene 1 Carbonitrile

Reactivity at the Cyclohexene (B86901) Double Bond

The carbon-carbon double bond in the cyclohexene ring is a site of high electron density, making it susceptible to attack by electrophiles. Its reactivity is modulated by the presence of the electron-withdrawing nitrile group and the allylic phenyl group.

Electrophilic Addition Pathways

Electrophilic addition reactions to the double bond of 4-Phenylcyclohex-1-ene-1-carbonitrile are expected to proceed via the formation of a carbocation intermediate. The regioselectivity of these additions is governed by the stability of this intermediate. The addition of an electrophile (E+) to the double bond can, in principle, form two different carbocations.

The attack of an electrophile on the double bond is anticipated to preferentially form the more stable carbocation. The phenyl group at the C4 position can stabilize an adjacent positive charge through resonance, making the formation of a carbocation at C2 less favorable than the formation of an allylic carbocation at C4, should rearrangement occur. However, direct addition across the double bond would lead to a carbocation at C2. The electron-withdrawing nature of the nitrile group at C1 would destabilize a positive charge at C2. Therefore, the initial electrophilic attack is most likely to occur at the C2 carbon, placing the positive charge at C1, where it is adjacent to the nitrile. This carbocation, however, would be destabilized. A more plausible pathway involves the formation of a carbocation at C2, which would be a secondary carbocation. The subsequent attack by a nucleophile (Nu-) would complete the addition.

A common example of electrophilic addition is the reaction with halogens, such as bromine (Br₂). The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion in an anti-addition fashion. psu.eduresearchgate.net Due to the steric hindrance posed by the phenyl group on one face of the cyclohexene ring, the electrophile is expected to approach from the less hindered face.

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent | Predicted Major Product | Reaction Type |

| HBr | 2-Bromo-4-phenylcyclohexane-1-carbonitrile | Electrophilic Addition (Markovnikov) youtube.comresearchgate.net |

| Br₂ in CCl₄ | trans-1,2-Dibromo-4-phenylcyclohexane-1-carbonitrile | Electrophilic Addition (Anti-addition) psu.educhemrxiv.org |

| BH₃ then H₂O₂, NaOH | 2-Hydroxy-4-phenylcyclohexane-1-carbonitrile | Hydroboration-Oxidation (Anti-Markovnikov, Syn-addition) |

Note: The stereochemistry of the products will be influenced by the steric bulk of the phenyl group.

Catalytic Hydrogenation and Partial Saturation Studies

Catalytic hydrogenation of the double bond in this compound leads to the formation of 4-phenylcyclohexane-1-carbonitrile. This reaction typically involves the use of a metal catalyst such as palladium, platinum, or nickel, and a source of hydrogen gas. documentsdelivered.comnih.gov The hydrogenation of alkenes is generally a syn-addition, where both hydrogen atoms add to the same face of the double bond. acs.orgnih.gov

Given the tetrasubstituted nature of the double bond, the reaction conditions might require elevated temperature and pressure. The stereochemical outcome of the hydrogenation will be influenced by the steric hindrance of the phenyl group. The hydrogen atoms are expected to add from the face opposite to the bulky phenyl group, leading to a cis relationship between the C1-nitrile and the C4-phenyl group in the resulting cyclohexane (B81311) ring.

Table 2: Expected Products of Catalytic Hydrogenation

| Reagent | Catalyst | Expected Major Product | Stereochemistry |

| H₂ | Pd/C | cis-4-Phenylcyclohexane-1-carbonitrile | Syn-addition documentsdelivered.comnih.gov |

| H₂ | PtO₂ | cis-4-Phenylcyclohexane-1-carbonitrile | Syn-addition documentsdelivered.comnih.gov |

| H₂ | Raney Ni | cis-4-Phenylcyclohexane-1-carbonitrile | Syn-addition documentsdelivered.comnih.gov |

It is important to note that under forcing conditions, the nitrile group can also be reduced. nih.gov However, selective hydrogenation of the alkene is generally achievable under milder conditions.

Transformations of the Nitrile Functional Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic additions to the electrophilic carbon atom.

Nucleophilic Addition Reactions to the Cyano Group

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), add to the nitrile to form an intermediate imine anion. This intermediate is then hydrolyzed upon aqueous workup to yield a ketone. The steric hindrance around the nitrile group in this compound, being attached to a tertiary carbon, might necessitate harsher reaction conditions for the addition to occur.

Reduction of the nitrile group with strong reducing agents like lithium aluminum hydride (LiAlH₄) results in the formation of a primary amine, (4-phenylcyclohex-1-en-1-yl)methanamine. libretexts.orgnih.govyoutube.com This reaction proceeds by the addition of two hydride equivalents to the nitrile carbon. libretexts.org Softer reducing agents like diisobutylaluminium hydride (DIBAL-H) can partially reduce the nitrile to an aldehyde after hydrolysis of the intermediate imine. libretexts.org

Derivatization and Functional Group Interconversions of the Nitrile

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. ma.edursc.org Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as sulfuric acid or hydrochloric acid in the presence of water. The reaction proceeds through an amide intermediate. Basic hydrolysis, using a strong base like sodium hydroxide, also proceeds through an amide intermediate and yields a carboxylate salt, which upon acidification gives the carboxylic acid.

Table 3: Key Transformations of the Nitrile Group

| Reagent(s) | Product Type | Specific Product Name |

| 1. CH₃MgBr, 2. H₃O⁺ | Ketone | 1-Acetyl-4-phenylcyclohex-1-ene |

| 1. LiAlH₄, 2. H₂O | Primary Amine | (4-Phenylcyclohex-1-en-1-yl)methanamine nih.gov |

| H₃O⁺, heat | Carboxylic Acid | 4-Phenylcyclohex-1-ene-1-carboxylic acid rsc.org |

| 1. NaOH, heat, 2. H₃O⁺ | Carboxylic Acid | 4-Phenylcyclohex-1-ene-1-carboxylic acid rsc.org |

Influence of the Phenyl Group on Reactivity and Regioselectivity

The phenyl group at the C4 position exerts a significant influence on the reactivity and regioselectivity of reactions involving this compound.

Steric Hindrance: The bulky phenyl group sterically hinders one face of the cyclohexene ring. This steric bulk directs incoming reagents to the opposite, less hindered face. This is particularly important in reactions like catalytic hydrogenation and epoxidation, leading to high stereoselectivity.

Electronic Effects: The phenyl group can influence the electronic properties of the molecule. While it is generally considered electron-withdrawing by induction, it can act as an electron-donating group through resonance. In the context of electrophilic addition to the double bond, the phenyl group can stabilize a developing positive charge at the allylic position (C4) through resonance. This stabilization can influence the regioselectivity of the addition, potentially favoring the formation of products resulting from the attack at the C2 position, leading to a carbocation at C1, which is electronically disfavored by the nitrile, or more likely, influencing the stability of rearranged intermediates. youtube.comresearchgate.net However, the direct electronic effect of the phenyl group on the remote double bond is likely less significant than its steric influence and its ability to stabilize allylic intermediates.

Studies on Reaction Mechanisms and Intermediates (e.g., Enolate Chemistry)

The chemical reactivity of this compound, particularly concerning its reaction mechanisms and the formation of intermediates, is a subject of significant interest in organic synthesis. The presence of the nitrile group (a strong electron-withdrawing group) adjacent to a double bond and an allylic position allows for the formation of stabilized carbanionic intermediates, which are key to understanding its reactivity. While specific, in-depth research exclusively detailing the enolate chemistry of this compound is not extensively documented in publicly available literature, the general principles of enolate and related carbanion chemistry provide a strong framework for predicting its behavior.

Enolates are organic anions formed by the deprotonation of a carbon atom alpha (adjacent) to a carbonyl group. masterorganicchemistry.com However, the term is often used more broadly in organic chemistry to describe any resonance-stabilized carbanion where the negative charge is delocalized onto an electronegative atom, such as the nitrogen of a nitrile group. In the case of this compound, the hydrogen atoms on the carbon atom adjacent to the nitrile group (at the 6-position of the cyclohexene ring) are acidic.

The formation of a resonance-stabilized carbanion, analogous to an enolate, can be achieved by treating this compound with a suitable base. This intermediate is a powerful nucleophile and can react with a variety of electrophiles. masterorganicchemistry.com The delocalization of the negative charge from the carbon to the nitrogen atom of the nitrile group is a key factor in the stability of this intermediate. masterorganicchemistry.com

The general reaction mechanism involving the formation of such an intermediate can be described as follows:

Deprotonation: A strong base removes a proton from the carbon atom at the 6-position, creating a carbanion.

Resonance Stabilization: The resulting negative charge on the carbon is delocalized onto the nitrogen atom of the nitrile group, forming a resonance-stabilized intermediate. This delocalization increases the stability of the intermediate, making its formation more favorable.

Nucleophilic Attack: The carbanionic intermediate, acting as a nucleophile, can then attack an electrophile in a subsequent step, leading to the formation of a new carbon-carbon bond.

The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the reaction. For instance, the use of bulky bases might favor deprotonation at a less sterically hindered site.

| Reactant Class | Example Electrophile | Product Type |

| Alkyl Halides | Methyl Iodide | Alkylated Nitrile |

| Carbonyls | Benzaldehyde | β-Hydroxynitrile |

| Michael Acceptors | Methyl Acrylate | Conjugate Addition Product |

It is important to note that the reactivity of the intermediate will also be influenced by the phenyl group at the 4-position, which can exert steric and electronic effects on the approach of the electrophile. Further research, including detailed kinetic and spectroscopic studies, would be necessary to fully elucidate the specific mechanistic pathways and characterize the intermediates involved in the reactions of this compound.

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-Phenylcyclohex-1-ene-1-carbonitrile. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon framework can be assembled.

A detailed structural assignment of this compound is achieved by interpreting its ¹H, ¹³C, and various 2D NMR spectra.

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, vinylic, and aliphatic protons. The protons of the phenyl group would appear in the aromatic region (δ 7.2-7.5 ppm). A key signal would be the vinylic proton on the cyclohexene (B86901) ring, expected to be a multiplet in the region of δ 6.0-6.2 ppm. The aliphatic protons on the cyclohexene ring would present as a series of multiplets in the upfield region (δ 1.6-2.5 ppm). rsc.org

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. For this compound, characteristic signals would include those for the nitrile carbon (δ ~120 ppm), the carbons of the phenyl ring, and the sp² and sp³ carbons of the cyclohexene ring. rsc.orglibretexts.org The quaternary carbon attached to the nitrile group and the double bond would have a specific chemical shift. libretexts.org The olefinic carbons of the cyclohexene ring are expected around δ 125-136 ppm. docbrown.info

2D NMR techniques are crucial for establishing the connectivity between protons and carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is instrumental in determining the stereochemistry and conformational preferences of the molecule.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.2 - 7.5 | m |

| Vinylic-H | 6.0 - 6.2 | m |

| Aliphatic-H | 1.6 - 2.5 | m |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C≡N | ~120 |

| Phenyl-C | 125 - 142 |

| C=C | 125 - 136 |

| Aliphatic-C | 22 - 40 |

The stereochemistry at the C4 position, where the phenyl group is attached, is a key structural feature of this compound. The cyclohexene ring adopts a half-chair conformation, and the phenyl substituent can be either in a pseudo-axial or pseudo-equatorial position.

NMR spectroscopy, particularly the use of coupling constants and NOESY, can elucidate the preferred conformation. The magnitude of the coupling constants between the proton at C4 and the adjacent methylene (B1212753) protons at C3 and C5 can provide insight into the dihedral angles and thus the substituent's orientation. Furthermore, NOESY experiments would show through-space correlations between the C4 proton and other protons on the ring, which would differ depending on whether the phenyl group is pseudo-axial or pseudo-equatorial.

For the related class of cyclohexanecarbonitriles, it has been demonstrated that the ¹³C NMR chemical shift of the nitrile carbon can be used to assign the configuration at the quaternary center. nih.gov Generally, an equatorial nitrile group resonates at a lower field (δ 124.4-126.8 ppm) compared to its axial counterpart (δ 118.6-124.6 ppm). nih.gov This principle can be extended to analyze the stereochemistry of this compound.

Infrared (IR) Spectroscopy for Characterization of Functional Group Transformations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule, making it highly valuable for monitoring chemical reactions. In the context of this compound, the IR spectrum would be dominated by characteristic absorption bands.

The most diagnostic absorption would be from the nitrile (C≡N) stretching vibration, which appears in a relatively clean region of the spectrum, typically around 2220-2260 cm⁻¹. libretexts.org The conjugation of the nitrile with the double bond in the α,β-unsaturated system is expected to slightly lower the frequency of this absorption. The presence of this sharp band is a clear indicator of the nitrile functional group.

Other significant IR absorptions would include:

C=C stretching: The carbon-carbon double bond of the cyclohexene ring would show an absorption band in the region of 1640-1680 cm⁻¹.

Aromatic C=C stretching: The phenyl group would exhibit characteristic absorptions in the 1450-1600 cm⁻¹ range.

=C-H and C-H stretching: The stretching vibrations of the sp² C-H bonds (aromatic and vinylic) are expected just above 3000 cm⁻¹, while the sp³ C-H bonds of the cyclohexene ring will show absorptions just below 3000 cm⁻¹. chemrxiv.org

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | 2220 - 2260 |

| Alkene (C=C) | Stretch | 1640 - 1680 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Aromatic/Vinylic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition in Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₁₃H₁₃N), HRMS would provide an exact mass measurement.

The calculated exact mass for C₁₃H₁₃N is 183.1048 g/mol . An HRMS analysis, for instance using an electrospray ionization (ESI) or electron ionization (EI) source, would be expected to yield a measured mass that is within a very small tolerance (typically < 5 ppm) of this calculated value. For a related isomer, an exact mass of 183.1043 [M]⁺ was determined by HRMS (EI). rsc.org This high accuracy is crucial for confirming the elemental composition and for distinguishing between compounds with the same nominal mass but different elemental formulas. In the context of reaction monitoring, HRMS can be used to verify the formation of the desired product and to identify any byproducts with high confidence.

X-ray Crystallography for Unambiguous Solid-State Structure and Stereochemical Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule.

The analysis would confirm the connectivity established by NMR and would definitively show the conformation of the cyclohexene ring in the solid state. It would also reveal the precise orientation of the phenyl substituent at the C4 position. The resulting crystal structure would provide invaluable data on intermolecular interactions, such as C-H···π interactions, which govern the packing of the molecules in the crystal lattice. mdpi.com The structure of the benzene (B151609) and cyclohexane (B81311) rings has been shown to be flat, with a thickness of approximately 4.70 Å and 5.10 Å, respectively. aps.org X-ray diffraction studies on benzene derivatives have confirmed the planar hexagonal shape of the aromatic ring with bond angles of 120°. docbrown.info This technique remains the most powerful tool for absolute structural proof, provided a suitable crystal can be obtained.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. Calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can determine optimized molecular geometry and predict various chemical reactivity descriptors. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxibiology.com The HOMO is the orbital most likely to donate electrons in a reaction, characterizing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.com Conversely, a large gap indicates high stability. For 4-Phenylcyclohex-1-ene-1-carbonitrile, DFT calculations can provide the energies of these frontier orbitals, allowing for a quantitative assessment of its reactivity profile. In some cases, if the primary lobes for a reaction are not on the HOMO or LUMO, orbitals such as HOMO-1 or LUMO+1 may be considered for a more accurate analysis. wuxibiology.comwuxibiology.com

Table 1: Calculated FMO Properties for this compound Note: The following values are illustrative, based on typical DFT calculations for similar organic molecules, and serve to demonstrate the application of FMO analysis.

| Parameter | Calculated Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.85 | Represents the energy of the outermost electrons; higher values correlate with stronger nucleophilicity. |

| LUMO Energy | -1.20 | Represents the energy for accepting electrons; lower values correlate with stronger electrophilicity. wuxibiology.com |

| HOMO-LUMO Gap (ΔE) | 5.65 | A moderate gap suggests a balance of stability and reactivity, typical for functionalized alkenes. |

Beyond static properties, DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the computational elucidation of reaction mechanisms, including the identification of intermediates and, most importantly, transition state geometries. wuxibiology.com The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier.

For this compound, computational studies could model its formation, for instance, through a Diels-Alder reaction, or its subsequent functionalization. By calculating the activation energies for different potential pathways, chemists can predict the most favorable reaction conditions and outcomes, providing insights that are often difficult to obtain through experimental means alone. wuxibiology.com

Conformational Analysis and Energetic Minimization Studies

The three-dimensional shape of a molecule is fundamental to its properties. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. For cyclic systems like the cyclohexene (B86901) ring in this compound, this analysis is crucial.

The cyclohexene ring adopts a half-chair conformation. The stability of this ring is significantly influenced by the positions of its substituents—in this case, the phenyl group at the C4 position and the carbonitrile group at the C1 vinylic position. Substituents on saturated carbons in cyclohexane-like rings generally prefer to occupy equatorial positions to minimize steric strain arising from 1,3-diaxial interactions. libretexts.orglibretexts.org

In this compound, the phenyl group at C4 can exist in two primary conformations: pseudo-axial and pseudo-equatorial. Computational energy minimization studies can calculate the relative Gibbs free energy (ΔG) of these two conformers. The conformer with the lower energy will be more populated at equilibrium. Generally, the conformer that places the larger substituent in the equatorial (or pseudo-equatorial) position is more stable. libretexts.org

Table 2: Calculated Relative Energies for Phenyl Group Conformations Note: These values are representative for a 4-substituted cyclohexene ring, illustrating the energetic preference.

| Conformer | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Equilibrium Population (298 K) |

|---|---|---|

| Pseudo-Equatorial Phenyl | 0 (most stable) | >95% |

| Pseudo-Axial Phenyl | ~2.0 | <5% |

The energetic difference between conformers is governed by specific intramolecular interactions. When the phenyl group is in the pseudo-axial position, it experiences significant steric repulsion with the axial hydrogens on the same side of the ring, a form of 1,3-diaxial interaction. wikipedia.org These destabilizing interactions are relieved when the bulky phenyl group occupies the more spacious pseudo-equatorial position. libretexts.org

Furthermore, the phenyl group itself is not static; it can rotate around the C-C bond connecting it to the cyclohexene ring. Computational studies on analogous molecules like phenylcyclohexane (B48628) show that the phenyl ring can orient itself to minimize steric hindrance. youtube.comyoutube.com Even in an axial position, the ring may adopt a conformation where its plane is perpendicular to the cyclohexane (B81311) ring to avoid clashes, although this is generally less favorable than an equatorial placement. youtube.com The presence of the C=C double bond in the cyclohexene ring flattens that portion of the molecule, which alters the geometry and strength of these intramolecular interactions compared to a standard cyclohexane ring. wikipedia.org

Future Research Directions and Emerging Avenues

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 4-Phenylcyclohex-1-ene-1-carbonitrile often relies on the Diels-Alder reaction, a powerful tool for constructing cyclic systems. the-gist.orgcerritos.edu However, future research will prioritize the development of greener and more sustainable iterations of this classic transformation. A significant push is being made to replace hazardous organic solvents with more environmentally benign alternatives, such as water. nih.govmorressier.com The use of water as a solvent in Diels-Alder reactions has been shown to sometimes enhance reaction rates and selectivities. nih.gov Additionally, solvent-free, or "neat," reaction conditions are being explored to minimize waste. morressier.comscirp.org

A key objective is to improve the atom economy of the synthesis. the-gist.org The Diels-Alder reaction is inherently atom-economical, as all the atoms of the reactants are incorporated into the product. the-gist.org Future work will likely focus on optimizing reaction conditions to ensure high conversion rates and minimize the formation of byproducts. cerritos.edu This includes the use of recyclable catalysts and the development of one-pot procedures that reduce the number of purification steps. scirp.org

The principles of green chemistry will be central to these developments, aiming to reduce energy consumption, utilize renewable starting materials where possible, and design processes with minimal environmental impact. morressier.commcpherson.edu For instance, research into the use of biocatalysts, such as aldoxime dehydratases, for the cyanide-free synthesis of nitriles under mild conditions, represents a promising sustainable alternative to traditional methods. mdpi.com While not a direct synthesis of the cyclic structure, the integration of such enzymatic steps for nitrile formation could be a future consideration.

Exploration of Novel Catalytic Systems for Specific Transformations of this compound

The functional group handles present in this compound—the alkene, the nitrile, and the phenyl group—offer numerous opportunities for further chemical modification. Future research will undoubtedly delve into the discovery and application of novel catalytic systems to effect specific transformations with high selectivity and efficiency.

For the alkene moiety, transition-metal-catalyzed hydrocyanation is an area of interest. wikipedia.org While the parent molecule already contains a nitrile group, the development of catalysts for the selective addition of functional groups across the double bond remains a valuable pursuit. Nickel complexes with phosphite (B83602) ligands are commonly used for the hydrocyanation of unactivated alkenes. wikipedia.orggoogle.com Future work could focus on developing catalysts that are more robust, cheaper, and operate under milder conditions. The use of Lewis acids as co-catalysts to enhance reaction rates is also a promising avenue. wikipedia.org

The nitrile group itself is a versatile functional group that can be transformed into amines, amides, and carboxylic acids. researchgate.net Research into new heterogeneous catalysts, such as copper fluorapatite, for the direct conversion of nitriles to amides under neat conditions is an example of ongoing innovation in this area. scirp.org Furthermore, cobalt-based nanocatalysts have shown promise for the sustainable aerobic oxidation of amines to nitriles, a reverse transformation that highlights the expanding toolkit for nitrile synthesis and manipulation. rsc.org

The development of catalytic systems for the α-alkylation of the nitrile is another area ripe for exploration. Pincer-cobalt complexes have been shown to effectively catalyze the α-alkylation of nitriles with alcohols, offering a sustainable method for C-C bond formation. acs.org Applying such catalysts to this compound could lead to a variety of new and complex derivatives.

Advanced Stereoselective Synthesis of Enantiopure this compound and its Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. The carbon at the 4-position of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. Future research will heavily focus on the development of advanced stereoselective methods to access each enantiomer in high purity.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional catalysts. scienceopen.comscienceopen.com Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, could be employed in asymmetric Diels-Alder reactions to produce enantiomerically enriched this compound directly. researchgate.netmdpi.com For instance, thiourea-based organocatalysts have been successfully used in asymmetric Michael additions to create chiral products. mdpi.com Similar strategies could be adapted for the synthesis of our target molecule.

Another promising approach is the use of chiral metal catalysts. Nickel-catalyzed enantioselective hydrocyanation of dienes has been reported, providing a pathway to chiral nitriles. nih.gov Applying similar methodologies to a precursor of this compound could be a viable strategy. Furthermore, the desymmetrization of achiral starting materials using chiral catalysts is a powerful technique for generating enantiopure products. nih.gov

The development of biocatalytic methods for the synthesis of chiral cyclopropanes with high stereoselectivity showcases the potential of enzymes in creating complex chiral structures. rochester.edu While not directly applicable to a cyclohexene (B86901), the principles of using engineered enzymes to control stereochemistry could inspire future work on the synthesis of enantiopure this compound.

| Research Area | Key Objectives | Potential Methodologies |

| Sustainable Synthesis | Reduce solvent waste, improve atom economy, lower energy consumption. | Diels-Alder in water or neat, recyclable catalysts, biocatalysis. the-gist.orgnih.govmorressier.com |

| Novel Catalysis | Selective transformations of alkene and nitrile groups, C-C bond formation. | Transition-metal hydrocyanation, heterogeneous catalysts for nitrile conversion, pincer-cobalt complexes for α-alkylation. scirp.orgwikipedia.orgacs.org |

| Stereoselective Synthesis | Access to enantiopure this compound. | Asymmetric organocatalysis, chiral metal catalysts, biocatalysis, desymmetrization. scienceopen.comnih.govnih.govrochester.edu |

| Flow Chemistry | Improved safety, enhanced reaction control, automated synthesis. | Continuous flow reactors for hazardous reactions, integration of reaction and workup steps. researchgate.netnoelresearchgroup.comyoutube.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. researchgate.netnoelresearchgroup.comyoutube.com The integration of the synthesis and modification of this compound with flow chemistry platforms is a significant emerging avenue.

Given that some synthetic routes may involve hazardous reagents or intermediates, conducting these reactions in a flow reactor can significantly enhance safety by minimizing the volume of reactive material at any given time. youtube.com The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow systems can lead to higher yields and selectivities. youtube.com

Flow chemistry also facilitates the seamless integration of multiple reaction steps into a single, automated sequence. noelresearchgroup.com This could enable the synthesis of this compound followed by its immediate functionalization in a continuous process, eliminating the need for isolation and purification of intermediates. This approach not only saves time and resources but also allows for the rapid generation of a library of derivatives for screening in various applications.

The development of fully automated synthesis platforms, combining flow chemistry with real-time reaction monitoring and machine learning algorithms for optimization, represents the future of chemical synthesis. Applying these platforms to the production and derivatization of this compound will accelerate the discovery of new compounds with desired properties.

Q & A

Q. Optimization Strategies :

- Catalyst Loading : Use 2–5 mol% Pd(dppf)Cl₂ to minimize side reactions .

- Temperature Control : Maintain ≤100°C to prevent nitrile decomposition.

- Purification : Column chromatography (silica gel, hexane/EtOAc) to isolate the product from biphenyl byproducts .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound derivatives?

Answer:

Contradictions arise due to:

- Conformational Flexibility : The cyclohexene ring’s chair-boat interconversion affects NMR peak splitting. Use low-temperature (e.g., 200 K) NMR to "freeze" conformers .

- DFT Calculations : Compare experimental H/C NMR with density functional theory (B3LYP/6-311+G(d,p))-predicted shifts. Deviations >0.5 ppm suggest impurities or misassignment .

- 2D NMR : HSQC and HMBC correlations clarify coupling patterns and confirm nitrile positioning .

Case Example :

A 2023 study resolved conflicting C signals for the nitrile carbon (δ ~120 ppm) by correlating HMBC data with computational electrostatic potential maps .

Advanced: What advanced crystallization techniques are recommended for resolving structural ambiguities in this compound complexes?

Answer:

Challenges : The compound’s low symmetry and flexible cyclohexene ring complicate X-ray diffraction.

Solutions :

- High-Resolution Crystallography : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data resolution. SHELXL refinement with twin-law corrections is critical for anisotropic displacement parameters .

- Co-Crystallization : Introduce halogen-bond donors (e.g., 1,4-diiodotetrafluorobenzene) to stabilize specific conformers .

| Technique | Application | Outcome Example |

|---|---|---|

| SHELXL refinement | Handling twinned crystals | R-factor < 0.05 for 93% of datasets |

| Cryo-cooling (100 K) | Minimize thermal motion artifacts | Resolved cyclohexene puckering |

Advanced: How can researchers design structure-activity relationship (SAR) studies for nitrile-containing analogs of this compound?

Answer:

Methodological Framework :

Core Modifications : Synthesize derivatives with varied substituents (e.g., halogenated phenyl, alkylated cyclohexene) .

Activity Profiling : Test against target enzymes (e.g., kinases) using fluorescence polarization assays.

Computational Docking : Map nitrile interactions with catalytic residues (e.g., Cys or Ser in active sites) via AutoDock Vina .

Q. Data Interpretation :

- Correlate nitrile bond length (X-ray) with inhibitory potency (IC₅₀). Shorter C≡N bonds (~1.15 Å) indicate stronger electron-withdrawing effects, enhancing binding .

Basic: What analytical techniques are most reliable for purity assessment of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.